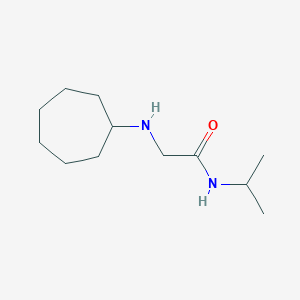![molecular formula C20H29BrN2O5 B3972041 4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Descripción general
Descripción
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. BRL-15572 has been shown to have potential therapeutic applications for these disorders, making it an important focus of research in the field.
Mecanismo De Acción
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate exerts its effects by selectively blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological disorders. By blocking the D3 receptor, this compound can modulate dopamine release and thereby affect behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. For example, it can reduce the release of dopamine in the brain, which is thought to be responsible for its anti-addictive effects. Additionally, this compound has been shown to reduce the activity of certain brain regions that are involved in addiction and reward processing, further supporting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, this compound is commercially available and relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its potential for off-target effects. While it is selective for the D3 receptor, it may still interact with other receptors or proteins in the brain, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this purpose, as well as its safety and efficacy in humans. Additionally, this compound may have potential for the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further studies are needed to determine the mechanisms underlying its effects in these disorders and to optimize its therapeutic potential. Finally, this compound may be useful as a tool for studying the function of the dopamine D3 receptor and its role in various biological processes. Further research is needed to fully understand the implications of its selective antagonism of this receptor.
Aplicaciones Científicas De Investigación
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been extensively studied in scientific research, particularly in the field of neuroscience. Its selective antagonism of the dopamine D3 receptor has made it a promising candidate for the treatment of several neurological disorders. For example, studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be useful for treating this disorder as well.
Propiedades
IUPAC Name |
4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)17-7-9-20(10-8-17)13-16-5-3-4-6-18(16)19;3-1(4)2(5)6/h3-6,14-15,17H,7-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFSUZLJFCLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



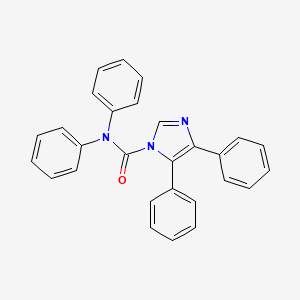
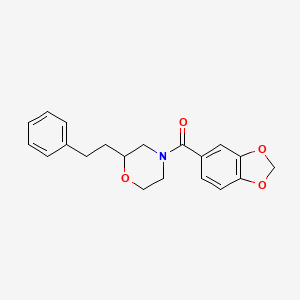
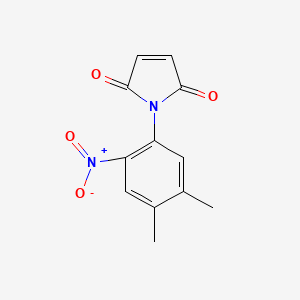
![2-[tert-butyl(methyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B3971985.png)

![4-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3972007.png)
![4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B3972008.png)
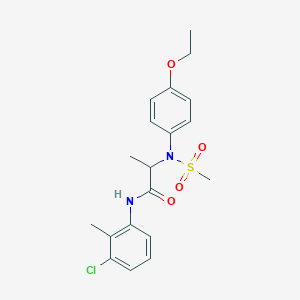
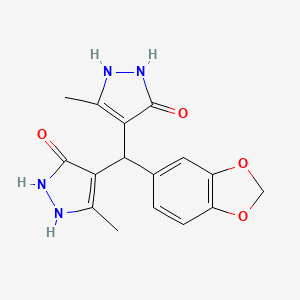

![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)
